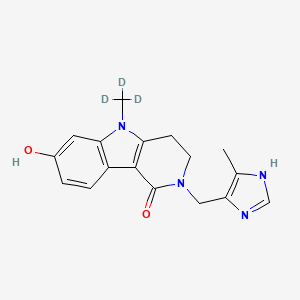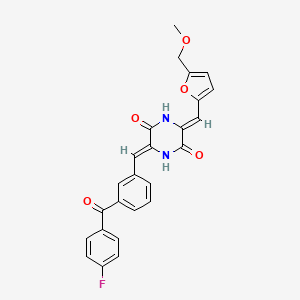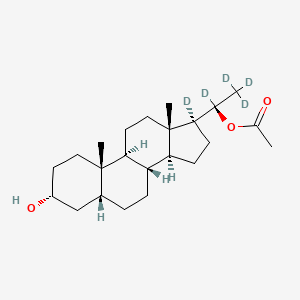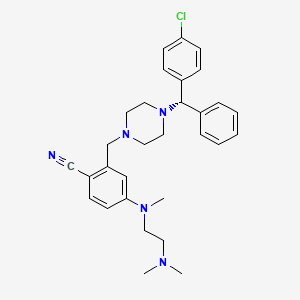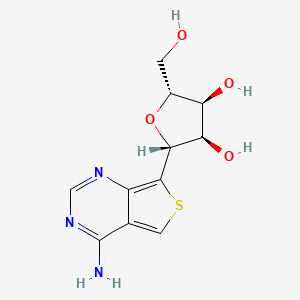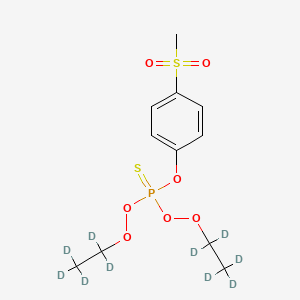
Fensulfothion sulfone-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fensulfothion sulfone-d10 is a deuterium-labeled derivative of fensulfothion sulfone. It is an organophosphorus compound that is primarily used in scientific research. The deuterium labeling makes it particularly useful in studies involving mass spectrometry and other analytical techniques, as it allows for precise tracking and quantification of the compound in various biological and chemical systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fensulfothion sulfone-d10 typically involves the deuteration of fensulfothion sulfone. This process can be achieved through the use of deuterated reagents and solvents. The reaction conditions often include the use of a deuterium source, such as deuterium gas or deuterated water, under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms into the molecular structure.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and other reagents safely. The production is carried out in a controlled environment to maintain the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fensulfothion sulfone-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Aplicaciones Científicas De Investigación
Fensulfothion sulfone-d10 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pesticides and insecticides, as well as in environmental monitoring to detect and quantify pesticide residues.
Mecanismo De Acción
The mechanism of action of fensulfothion sulfone-d10 involves its interaction with specific molecular targets, such as enzymes and receptors The deuterium labeling allows for detailed studies of these interactions at the molecular level The compound can inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing their normal function
Comparación Con Compuestos Similares
Fensulfothion sulfone-d10 can be compared with other similar compounds, such as:
Fensulfothion: The non-deuterated form of the compound, used as an insecticide and nematicide.
Fenthion sulfoxide: Another organophosphorus compound with similar applications but different chemical properties.
Fenthion oxon sulfoxide: A related compound with a different oxidation state and distinct biological activity.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in analytical studies by allowing for precise tracking and quantification.
Propiedades
Fórmula molecular |
C11H17O7PS2 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
(4-methylsulfonylphenoxy)-bis(1,1,2,2,2-pentadeuterioethylperoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O7PS2/c1-4-14-17-19(20,18-15-5-2)16-10-6-8-11(9-7-10)21(3,12)13/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
Clave InChI |
BSEQHSMKLSKLQU-IZUSZFKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OOP(=S)(OC1=CC=C(C=C1)S(=O)(=O)C)OOC([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCOOP(=S)(OC1=CC=C(C=C1)S(=O)(=O)C)OOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


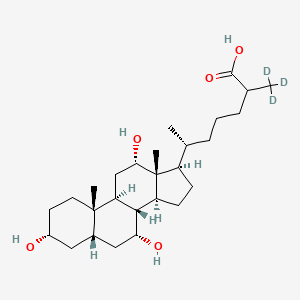
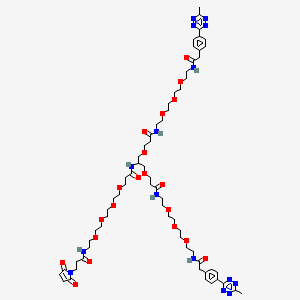
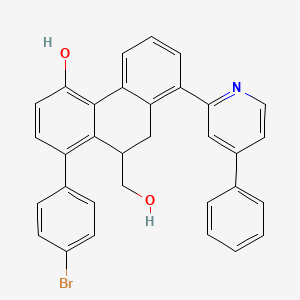
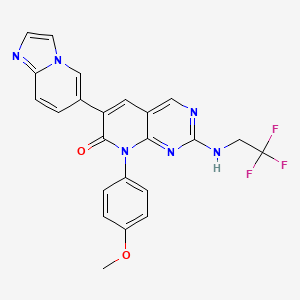
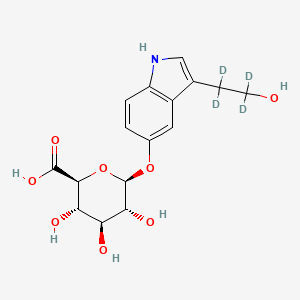
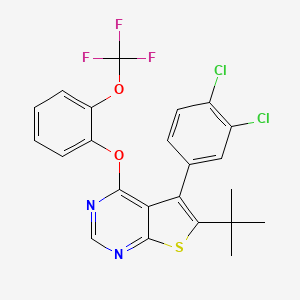


![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
